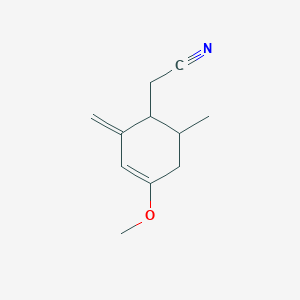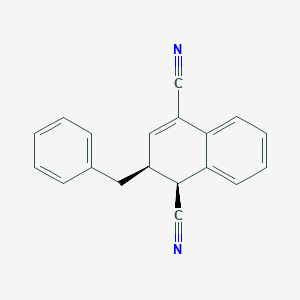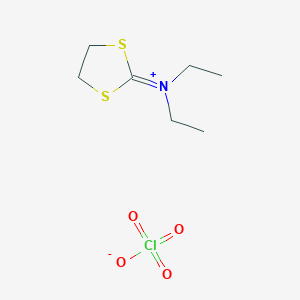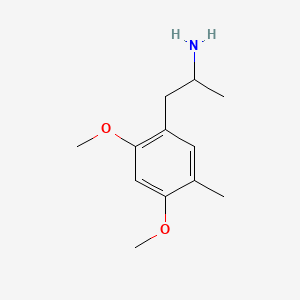
3,4-Dibromo-1-(triethylstannyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-1-(triethylstannyl)-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of bromine atoms at positions 3 and 4, and a triethylstannyl group at position 1 of the pyrrole ring. The pyrrole ring is further substituted with a dione group at positions 2 and 5. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-(triethylstannyl)-1H-pyrrole-2,5-dione typically involves the bromination of a pyrrole precursor followed by the introduction of the triethylstannyl group. One common method involves the bromination of 1H-pyrrole-2,5-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The resulting dibromo compound is then subjected to a stannylation reaction using triethylstannyl chloride in the presence of a suitable catalyst, such as palladium, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.
化学反応の分析
Types of Reactions
3,4-Dibromo-1-(triethylstannyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form lower oxidation state derivatives.
Coupling Reactions: The triethylstannyl group can participate in coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and ligands are used in Stille coupling reactions, often in the presence of a base and an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
科学的研究の応用
3,4-Dibromo-1-(triethylstannyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,4-Dibromo-1-(triethylstannyl)-1H-pyrrole-2,5-dione involves its interaction with molecular targets through its reactive functional groups. The bromine atoms and the triethylstannyl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecules. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can affect its interaction with enzymes, receptors, and other biomolecules.
類似化合物との比較
Similar Compounds
3,4-Dibromo-1-(triisopropylsilyl)-1H-pyrrole: Similar structure but with a triisopropylsilyl group instead of a triethylstannyl group.
3,4-Dibromo-1-(trimethylsilyl)-1H-pyrrole: Similar structure but with a trimethylsilyl group.
3,4-Dibromo-1-(triethylgermyl)-1H-pyrrole: Similar structure but with a triethylgermyl group.
Uniqueness
3,4-Dibromo-1-(triethylstannyl)-1H-pyrrole-2,5-dione is unique due to the presence of the triethylstannyl group, which imparts specific reactivity and properties. This makes it distinct from other similar compounds with different substituents, allowing for unique applications and chemical transformations.
特性
CAS番号 |
79430-50-5 |
|---|---|
分子式 |
C10H15Br2NO2Sn |
分子量 |
459.75 g/mol |
IUPAC名 |
3,4-dibromo-1-triethylstannylpyrrole-2,5-dione |
InChI |
InChI=1S/C4HBr2NO2.3C2H5.Sn/c5-1-2(6)4(9)7-3(1)8;3*1-2;/h(H,7,8,9);3*1H2,2H3;/q;;;;+1/p-1 |
InChIキー |
OXCSRHJYRRRDTR-UHFFFAOYSA-M |
正規SMILES |
CC[Sn](CC)(CC)N1C(=O)C(=C(C1=O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)

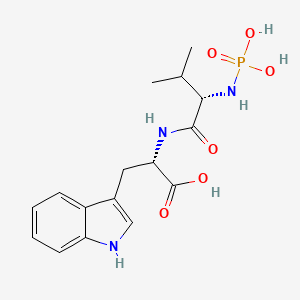
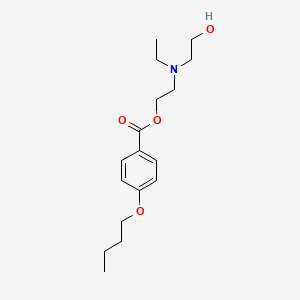
![3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14432715.png)
![1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14432727.png)
![4-[2-(1,4-dimethoxynaphthalen-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline](/img/structure/B14432738.png)
